

Application Notes & Protocols: Rogaratinib in Preclinical Sarcoma Models

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Compound of Interest

Compound Name: *Rogaratinib*

Cat. No.: *B610551*

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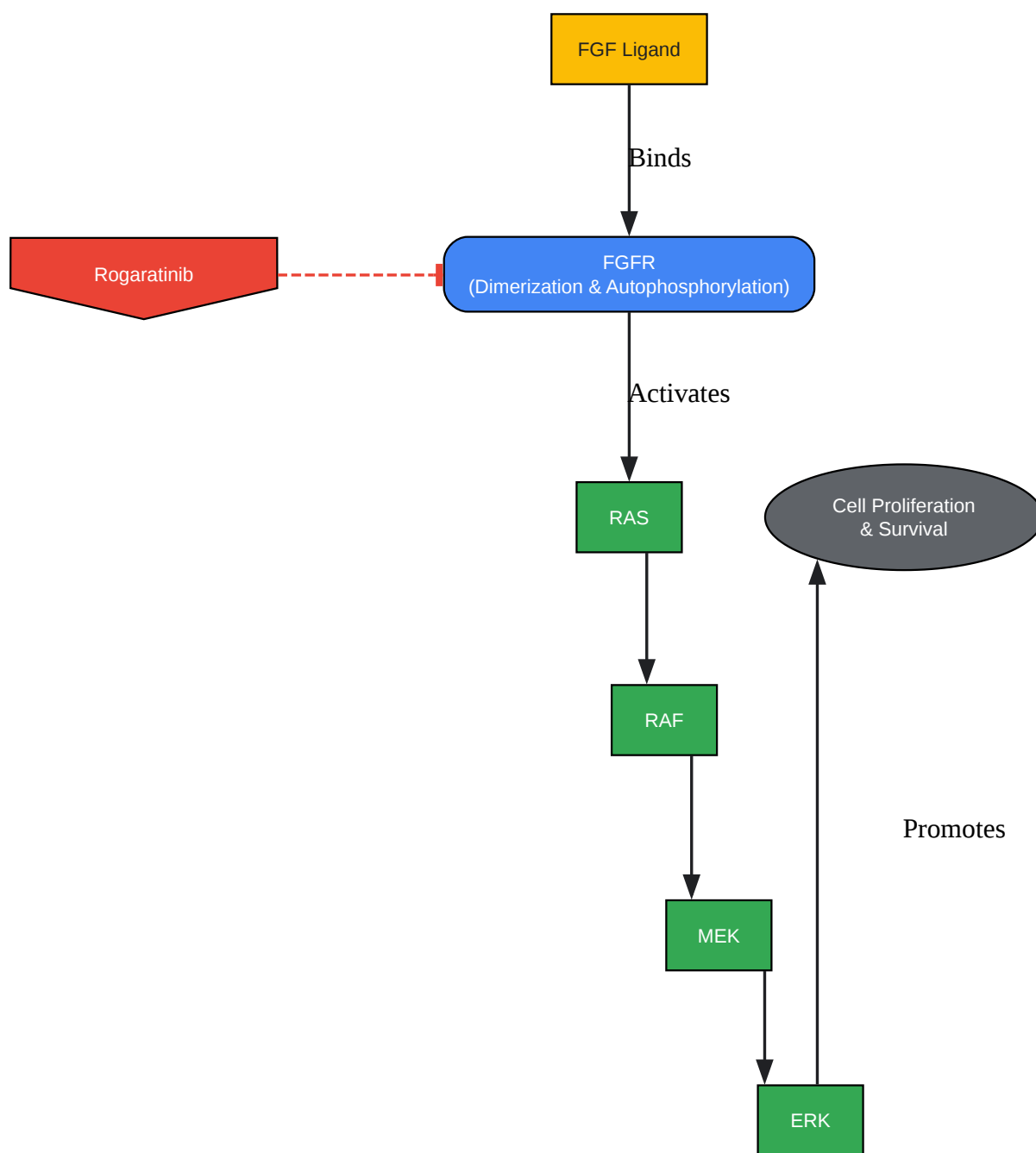
Introduction

Rogaratinib (BAY 1163877) is an orally available, potent, and selective small-molecule pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1][2] Aberrant FGFR signaling, driven by gene amplification, mutations, or translocations, is a known oncogenic driver in various malignancies, including specific subtypes of sarcoma.[1][2] Rhabdomyosarcoma cells with activating mutations in FGFR4 and osteosarcoma cells with high FGFR1 expression have shown sensitivity to FGFR inhibitors.[1] Preclinical studies have demonstrated that **rogaratinib** exerts anti-tumor activity in sarcoma models, providing a strong rationale for its investigation as a targeted therapy.[3]

These application notes provide a summary of preclinical data and detailed protocols for evaluating the administration of **rogaratinib** in sarcoma models.

Mechanism of Action

Rogaratinib is an ATP-competitive inhibitor that targets the kinase domain of FGFR isoforms 1, 2, 3, and 4.[1] By binding to the ATP pocket, it blocks receptor autophosphorylation and subsequent activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) pathway.[2][4][5] The interruption of this pathway in FGFR-dependent cancer cells inhibits proliferation and can induce apoptosis.[3][6]



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Caption: FGFR signaling pathway and the inhibitory action of **Rogaratinib**.

Preclinical Data Summary

Quantitative data from preclinical evaluations of **rogaratinib** are summarized below.

Table 1: Biochemical and Cellular Activity of Rogaratinib

Target/Assay	Cell Line	IC50 Value	Citation
Kinase Activity	-		
FGFR1	-	1.8 nM	[1]
FGFR2	-	<1.0 nM	[1]
FGFR3	-	9.2 nM	[1]
FGFR4	-	1.2 nM	[1]
VEGFR2	-	120 nM	[1]
Cell Proliferation			
FGF2-stimulated HUVEC	HUVEC	16 nM	[1][5]
VEGF-stimulated HUVEC	HUVEC	453 nM	[1]
Rhabdomyosarcoma	SH30	Potently Inhibited	[3]
Breast Cancer (FGFR4 high)	MDA-MB-453	Potently Inhibited	[3]
*Specific IC50 value not reported in the cited literature.			

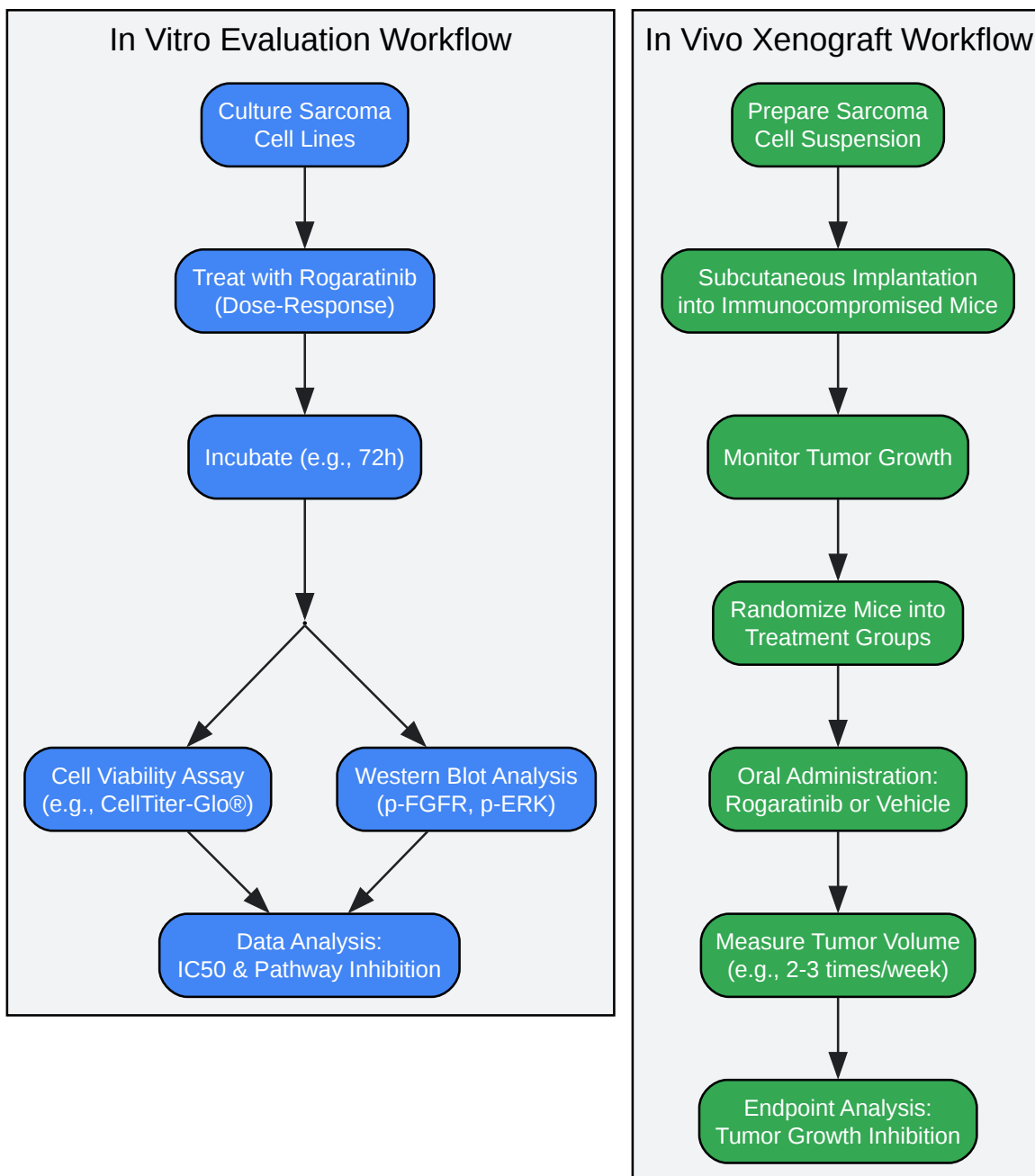
Table 2: In Vivo Efficacy and Pharmacokinetics of Rogaratinib

Model Type	Cancer Type	Dosing	Outcome	Citation
Xenograft	Rhabdomyosarcoma	Not Specified	Efficacy Observed	[3]
Xenograft	Colon Cancer (NCI-H716)	35, 50, 65 mg/kg BID	T/C Ratio: 0.17, 0.14, 0.09	[5]
Pharmacokinetics				
Rat	-	IV	Clearance: 0.78 L/hr/kg	[1]
Dog	-	IV	Clearance: 0.36 L/h/kg	[1]
*T/C Ratio: Treatment vs. Control tumor volume.				

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to evaluate **rogaratinib** in preclinical sarcoma models.

Experimental Workflow Overview



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Caption: Standard workflows for preclinical evaluation of **Rogaratinib**.

Protocol 1: In Vitro Cell Viability Assay

This protocol is adapted for a luminescence-based assay, such as CellTiter-Glo®, to quantify ATP as an indicator of metabolically active, viable cells.[4]

Materials:

- Sarcoma cell line(s) with known FGFR status
- Complete cell culture medium
- **Rogaratinib** stock solution (in DMSO)
- Opaque-walled 96-well microplates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Procedure:

- Cell Seeding:
 - Harvest and count sarcoma cells, ensuring high viability (>95%).
 - Seed cells into an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 90 µL of complete medium.
 - Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
- Compound Treatment:
 - Prepare a serial dilution of **Rogaratinib** in complete medium. A common concentration range is 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug dose.
 - Add 10 µL of the diluted compound or vehicle control to the appropriate wells.
- Incubation:
 - Incubate the plate for 72 hours at 37°C, 5% CO₂.
- Assay Measurement:

- Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
- Add 100 μ L of reconstituted CellTiter-Glo® reagent to each well.
- Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a plate-reading luminometer.
- Data Analysis:
 - Subtract background luminescence (medium + reagent only).
 - Normalize the data to the vehicle-treated control wells (defined as 100% viability).
 - Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of FGFR Pathway Inhibition

This protocol details the detection of phosphorylated FGFR and key downstream proteins like ERK to confirm the mechanism of action of **Rogaratinib**.^{[4][5][7]}

Materials:

- Sarcoma cells cultured in 6-well plates
- **Rogaratinib**
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Nitrocellulose or PVDF membranes

- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-FGFR (Tyr653/654), anti-FGFR, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH or β -actin)
- HRP-conjugated secondary antibodies
- Enhanced Chemiluminescence (ECL) substrate

Procedure:

- Cell Treatment and Lysis:
 - Culture sarcoma cells to ~80% confluency in 6-well plates.
 - Treat cells with **Rogaratinib** at various concentrations (e.g., 0, 10 nM, 100 nM, 1000 nM) for a defined period (e.g., 2-4 hours).
 - Wash cells twice with ice-cold PBS.
 - Add 100-150 μ L of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
 - Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
 - Collect the supernatant (protein lysate).
- Protein Quantification and Sample Preparation:
 - Determine protein concentration using a BCA assay.
 - Normalize all samples to the same protein concentration (e.g., 20-30 μ g) and add Laemmli sample buffer. Boil at 95°C for 5 minutes.
- SDS-PAGE and Transfer:
 - Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

- Transfer proteins to a nitrocellulose or PVDF membrane.
- Immunoblotting:
 - Block the membrane in blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the desired primary antibody (e.g., anti-p-FGFR) overnight at 4°C, following the manufacturer's recommended dilution.
 - Wash the membrane three times with TBST for 10 minutes each.
 - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash again as in the previous step.
- Detection:
 - Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
 - To analyze total protein levels, strip the membrane and re-probe with an antibody for the total form of the protein (e.g., anti-FGFR) and a loading control (e.g., anti-GAPDH).

Protocol 3: Subcutaneous Sarcoma Xenograft Model

This protocol describes the establishment of a cell line-derived xenograft (CDX) model to evaluate the in vivo efficacy of **Rogaratinib**.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Materials:

- Sarcoma cell line
- Immunocompromised mice (e.g., NOD/SCID or Nude, 4-6 weeks old)
- Sterile PBS and Matrigel (optional)
- 1-cc syringes with 27- or 30-gauge needles

- **Rogaratinib** formulation for oral gavage

- Vehicle control

- Digital calipers

Procedure:

- Cell Preparation and Implantation:
 - Culture sarcoma cells and harvest them during the logarithmic growth phase.
 - Wash cells with sterile PBS and resuspend in PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of $3-5 \times 10^7$ cells/mL.
 - Inject 100 μ L of the cell suspension (containing $3-5 \times 10^6$ cells) subcutaneously into the flank of each mouse.[8]
- Tumor Growth and Group Randomization:
 - Monitor mice for tumor formation.
 - Begin measuring tumors 2-3 times per week with digital calipers once they are palpable.
 - Calculate tumor volume using the formula: $\text{Volume} = (\text{Width}^2 \times \text{Length}) / 2$. [8]
 - When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
- Drug Administration:
 - Prepare **Rogaratinib** in an appropriate vehicle for oral administration.
 - Administer **Rogaratinib** by oral gavage at the desired dose(s) and schedule (e.g., once or twice daily).[5]
 - Administer an equal volume of the vehicle to the control group.
- Monitoring and Endpoint:

- Continue to measure tumor volumes and body weight 2-3 times per week.
- Monitor the animals for any signs of toxicity.
- The study can be concluded when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.
- Data Analysis:
 - Plot the mean tumor volume \pm SEM for each group over time.
 - Calculate the percentage of Tumor Growth Inhibition (TGI) at the end of the study.
 - Perform statistical analysis to determine the significance of the anti-tumor effect.

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